N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-11-7-10-18(14-20)23(27)26(16-17-8-5-4-6-9-17)24-25-21-15-19(30-2)12-13-22(21)31-24/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLEMSYPWXOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.
Sulfonylation: The ethylsulfonyl group can be introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction.
Amidation: Finally, the benzamide moiety can be formed through an amidation reaction between the benzothiazole derivative and benzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Properties
- Research indicates that compounds with similar structures often exhibit significant anti-inflammatory activity. N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide may inhibit specific enzymes or receptors involved in inflammatory pathways, providing therapeutic effects against conditions such as arthritis or other inflammatory diseases.
-
Antimicrobial Activity
- The compound has shown promise in combating various microbial infections. Its structural characteristics suggest that it may interact with bacterial cell membranes or metabolic pathways, leading to effective antimicrobial action.
- Anticancer Potential
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds, providing insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Substituent Position : The ethylsulfonyl group at the meta position in the target compound contrasts with analogs like 4i (para-substituted ethylpiperazine) and 84 (para-sulfamoyl). highlights that substituent positions (e.g., ortho vs. para) significantly impact activity, with para-methyl groups in benzamide analogs showing reduced ZAC antagonism .
- Benzothiazole Modifications : The 5-methoxy group on the benzothiazole ring is shared with 4i (), which exhibits enzyme inhibitory activity, suggesting this substituent may enhance binding interactions in certain targets .
- Sulfonyl/Sulfamoyl Groups: The ethylsulfonyl group in the target compound differs from the dipropylsulfamoyl group in 84 (). Sulfonamide/sulfonyl groups are known to improve metabolic stability and solubility, which may influence pharmacokinetics .
Physicochemical Properties
Table 2: Comparison of Physical Properties
Key Observations:
- Melting Points: The ethylsulfonyl group’s polarity may elevate the target compound’s melting point compared to non-sulfonylated analogs like 3l (106–181°C) .
Biological Activity
N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing available research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 466.6 g/mol
- CAS Number : 900004-72-0
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- A study demonstrated that benzothiazole derivatives possess notable antimicrobial effects against various bacterial strains. The specific compound showed effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.0625 μg/mL for drug-susceptible strains and lower values for multidrug-resistant strains .
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Biological Activity Summary
Case Study: Antimicrobial Efficacy
In a study conducted by researchers examining various benzamide derivatives, this compound was tested against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound maintained potent activity, suggesting its potential utility in treating resistant TB strains.
Case Study: Anticancer Activity
Another significant study explored the anticancer properties of benzothiazole derivatives, including this compound. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
